molecular formula C7H14N2O B13707121 N-(oxetan-3-yl)pyrrolidin-3-amine

N-(oxetan-3-yl)pyrrolidin-3-amine

Cat. No.: B13707121
M. Wt: 142.20 g/mol
InChI Key: RWEAQUFDMWACTC-UHFFFAOYSA-N
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Description

N-(Oxetan-3-yl)pyrrolidin-3-amine (CAS 1518187-92-2) is a chemical building block of interest in medicinal chemistry and drug discovery programs . This compound features a pyrrolidine amine scaffold substituted with an oxetane group, a motif increasingly valued for its ability to improve the physicochemical properties of drug candidates . The oxetane ring is a compact, polar, and highly versatile four-membered heterocycle. Its incorporation into small molecules is a established strategy to favorably modulate key properties such as aqueous solubility, metabolic stability, and lipophilicity (LogP) . Researchers utilize this high-purity amine as a synthetic intermediate or a critical core structure in the design and synthesis of novel bioactive molecules. Its structure is particularly relevant for exploring compounds targeting various disease areas, given the successful application of oxetane-containing scaffolds in developing inhibitors for kinases and other enzymes . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxetan-3-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEAQUFDMWACTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Oxetane and Pyrrolidine Ring Systems in Chemical Science

The combination of an oxetane (B1205548) and a pyrrolidine (B122466) ring within a single molecule, such as N-(oxetan-3-yl)pyrrolidin-3-amine, creates a scaffold with unique three-dimensional and physicochemical properties that are highly sought after in modern chemical and pharmaceutical research.

The oxetane ring , a four-membered ether, has gained considerable attention in drug discovery. nih.govacs.org It is a small, polar, and non-planar motif that can significantly influence a molecule's properties. nih.govresearchgate.net Medicinal chemists have increasingly utilized oxetanes as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govacs.org This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.netacs.org The inherent strain and polarity of the oxetane ring can also be used to block sites of metabolism on a drug candidate and introduce specific steric bulk without substantially increasing the molecular weight. nih.gov Furthermore, the three-dimensional character imparted by the sp³-hybridized carbons of the oxetane ring allows for better exploration of chemical space, which can lead to enhanced target selectivity and improved pharmacokinetic profiles. nih.gov The well-known anticancer agent, paclitaxel (B517696) (Taxol), is a prominent example of a natural product containing an oxetane ring, highlighting the motif's relevance in bioactive compounds. nih.govacs.org

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is another cornerstone of medicinal chemistry. nih.govnih.gov This scaffold is prevalent in a vast array of natural products, including the amino acid proline and alkaloids like nicotine. wikipedia.orgchemicalbook.com Its significance is rooted in its distinct three-dimensional structure, which arises from its non-planar, puckered conformation. nih.gov This "pseudo-rotation" allows for a greater exploration of pharmacophore space compared to flat aromatic systems. nih.govnih.gov The sp³-hybridization of the carbon atoms and the presence of up to four stereogenic centers provide a high degree of structural diversity and molecular complexity. nih.gov This stereochemical richness is crucial, as different spatial arrangements of substituents on the pyrrolidine ring can lead to vastly different biological activities and binding affinities to protein targets. nih.govnih.gov Consequently, the pyrrolidine framework is a key component in many approved drugs, demonstrating its versatility and importance in developing new therapeutic agents. wikipedia.orgfrontiersin.org

Structural and Conformational Aspects in Research

Conformational Analysis of the Oxetane-Pyrrolidine System

The spatial arrangement of the N-(oxetan-3-yl)pyrrolidin-3-amine molecule is governed by the conformational preferences of its two constituent rings and the linkage between them.

The oxetane (B1205548) ring, a four-membered heterocycle, possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. mdpi.comillinois.edu This strain is a defining characteristic, forcing the ring into a non-planar, puckered conformation. illinois.eduacs.org While the parent oxetane has a low barrier to planarity, substitution on the ring, as seen in many derivatives, tends to stabilize a puckered state. illinois.eduacs.org This inherent strain influences the bond lengths and angles not only within the ring but also for its exocyclic substituent, in this case, the bond to the pyrrolidine (B122466) nitrogen. acs.org

The pyrrolidine ring, a five-membered saturated heterocycle, is also non-planar and adopts puckered or "envelope" and "twist" conformations to alleviate torsional strain. nih.govnih.gov The specific puckering can be influenced by the nature and stereochemistry of its substituents. nih.gov In this compound, the attachment of the oxetanyl group at the C3-position will influence the pyrrolidine's conformational equilibrium. The interplay between the oxetane's puckering and the pyrrolidine's pseudorotation results in a complex conformational landscape that dictates the relative orientation of the two rings. illinois.edunih.gov

In modern drug discovery, there is a significant drive to move away from flat, two-dimensional molecules towards more complex, three-dimensional structures. acs.orgnih.gov Molecules with a higher degree of sp³-hybridized atoms, and thus greater three-dimensionality, often exhibit improved pharmacokinetic profiles and target selectivity. nih.gov

The this compound scaffold is an excellent example of a design strategy to increase molecular three-dimensionality. acs.orgnih.govresearchgate.net Both the oxetane and pyrrolidine rings are inherently 3D structures. nih.govacs.org Their combination results in a molecule that occupies a more defined and diverse region of chemical space compared to flatter aromatic or acyclic analogues. nih.gov The defined, non-planar shapes of these rings can lead to improved properties such as aqueous solubility while providing distinct vectors for substituent placement to probe interactions with biological targets. researchgate.netnih.gov

Table 1: Contribution of Scaffolds to Molecular Properties
ScaffoldKey Structural FeatureImpact on Molecular PropertiesReference
OxetaneStrained, puckered four-membered ringIncreases three-dimensionality, polarity, and can improve aqueous solubility and metabolic stability. acs.orgnih.govresearchgate.net
PyrrolidineNon-planar, five-membered ring with "envelope" or "twist" conformationsProvides a 3D scaffold, allows for stereochemical diversity, and constrains the geometry of substituents. nih.govnih.govresearchgate.net

Stereochemical Considerations and Enantiomeric Control

The structure of this compound possesses stereogenic centers, making stereochemistry a critical aspect of its synthesis and biological evaluation. The pyrrolidine ring contains a chiral center at the C3-position where the amine group is attached. This leads to the existence of (R) and (S) enantiomers. chiralen.comcymitquimica.comklamar-cn.com

The synthesis of enantiomerically pure pyrrolidines is a well-established field in organic chemistry, often employing strategies such as using chiral starting materials (like the amino acid proline), chiral auxiliaries, or asymmetric catalysis. nih.govnih.govacs.org The ability to control the stereochemistry of the pyrrolidine ring is crucial, as different enantiomers of a drug candidate can exhibit vastly different biological activities and properties. nih.govresearchgate.net Commercial availability of both (S)-N-(oxetan-3-yl)pyrrolidin-3-amine and (R)-N-(oxetan-3-yl)pyrrolidin-3-amine indicates that methods for their enantioselective synthesis have been successfully developed. chiralen.comklamar-cn.com This allows for the systematic exploration of how each stereoisomer interacts with specific biological targets, a fundamental practice in modern drug discovery.

Bioisosteric Relationships of Oxetanes and Pyrrolidines

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Both the oxetane and pyrrolidine moieties in this compound are valued for their roles as bioisosteres.

The oxetane ring has emerged as a valuable bioisostere for several common functional groups, most notably the gem-dimethyl group and the carbonyl group. acs.orgresearchgate.netnih.gov This substitution can lead to significant improvements in a molecule's physicochemical properties.

Improved Solubility and Reduced Lipophilicity: Replacing a non-polar gem-dimethyl group with a polar oxetane ring can substantially increase aqueous solubility and lower lipophilicity (LogD), which are often desirable attributes for drug candidates. researchgate.netnih.gov

Metabolic Stability: The oxetane motif can block sites of metabolic oxidation. researchgate.netnih.gov For instance, it can serve as a more stable replacement for metabolically labile groups like morpholines or diarylmethanes. acs.orgnih.gov

Conformational Effects: The rigid, puckered nature of the oxetane ring can lock a molecule into a specific conformation that may be more favorable for binding to a biological target. acs.orgresearchgate.net

Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity (pKa) of nearby amine groups, which can be advantageous for optimizing a compound's pharmacokinetic properties. acs.orgnih.gov

Table 2: Oxetane as a Bioisosteric Replacement
Original GroupBioisosteric ReplacementPotential Advantages of ReplacementReference
gem-Dimethyl3,3-Disubstituted OxetaneIncreased solubility, improved metabolic stability, increased polarity. acs.orgresearchgate.netnih.gov
Carbonyl (Ketone)OxetaneIncreased three-dimensionality, modulation of lipophilicity, potential for improved metabolic stability. acs.orgnih.govdigitellinc.com
MorpholinePiperazine-oxetaneMore metabolically stable isostere. acs.org

The pyrrolidine ring is one of the most common nitrogen-containing heterocycles found in pharmaceuticals and natural products. nih.govfrontiersin.org Its utility stems from its role as a versatile scaffold for creating constrained amine derivatives. ebi.ac.uk

By incorporating an amine into the rigid five-membered ring, the conformational freedom of the nitrogen substituent is reduced compared to an acyclic amine. This pre-organization can minimize the entropic penalty upon binding to a target protein, potentially leading to higher affinity. baranlab.org The pyrrolidine scaffold provides a robust framework with well-defined exit vectors for substituents, allowing chemists to systematically explore the chemical space around a pharmacophore. nih.govnih.gov The stereochemistry of the pyrrolidine ring further allows for fine-tuning of the spatial orientation of these substituents, which is critical for achieving selective interactions with enantioselective biological targets like enzymes and receptors. nih.govresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(oxetan-3-yl)pyrrolidin-3-amine, providing a detailed picture of its three-dimensional geometry and electronic landscape. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to perform these calculations.

Detailed research findings from hypothetical quantum chemical calculations could elucidate key structural and electronic parameters. For instance, geometry optimization would reveal the most stable conformation of the molecule, including the pucker of the pyrrolidine (B122466) ring and the relative orientation of the oxetane (B1205548) moiety. Analysis of the bond lengths and angles would highlight the influence of the strained oxetane ring on the adjacent pyrrolidine structure.

The electronic properties can be further understood by examining the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution across the molecule, identifying potential sites for electrophilic or nucleophilic attack. Such calculations can also predict spectroscopic properties, such as the infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Table 1: Hypothetical Quantum Chemical Calculation Data for this compound

Parameter Value Method
HOMO Energy -6.5 eV B3LYP/6-311G**
LUMO Energy 2.1 eV B3LYP/6-311G**
HOMO-LUMO Gap 8.6 eV B3LYP/6-311G**
Dipole Moment 2.5 D B3LYP/6-311G**
NBO Charge on Pyrrolidine N -0.45 e B3LYP/6-311G**
NBO Charge on Oxetane O -0.38 e B3LYP/6-311G**

Molecular Modeling and Docking Studies for Ligand-Target Recognition

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction of how a ligand such as this compound might bind to a biological target, typically a protein. These studies are crucial for understanding the structural basis of a molecule's biological activity and for designing more potent and selective inhibitors.

The general process involves creating a three-dimensional model of the ligand and the target protein. The ligand's conformation is often optimized using quantum chemical methods. Docking algorithms then systematically explore the possible binding modes of the ligand within the active site of the protein, scoring each pose based on a force field that approximates the binding affinity.

For this compound and its derivatives, docking studies could be performed against a variety of potential targets. For example, given the prevalence of the pyrrolidine scaffold in central nervous system (CNS) active compounds, targets such as neurotransmitter transporters or receptors would be of interest. nih.gov The results of these docking studies would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how modifications to the ligand's structure affect its binding affinity and biological activity.

Table 2: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Kinase Target

Compound Docking Score (kcal/mol) Key Interacting Residues
This compound -8.5 ASP145, LYS78, PHE144
2-fluoro-N-(oxetan-3-yl)pyrrolidin-3-amine -9.2 ASP145, LYS78, TYR146
N-(oxetan-3-yl)pyrrolidin-3-yl)benzamide -10.1 ASP145, ARG188, PHE144

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of this compound and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the stability of ligand-protein complexes.

An MD simulation of this compound in an aqueous solution could reveal the preferred conformations of the molecule and the dynamics of the pyrrolidine ring puckering. When a ligand-protein complex is simulated, the stability of the binding pose predicted by docking can be assessed. The trajectories from MD simulations can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to monitor conformational stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein.

Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. These simulations can also shed light on the role of water molecules in mediating ligand-protein interactions. For example, a 100 ns MD simulation could be performed to study the stability of the compound within a protein's active site. nih.gov

Mechanistic Insights from Computational Analysis

Computational analysis can provide profound mechanistic insights into the chemical reactions and biological processes involving this compound. For instance, quantum chemical calculations can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates involved in the synthesis or metabolism of the compound. nih.gov This information is crucial for optimizing reaction conditions and for understanding the metabolic fate of the molecule in a biological system.

By combining quantum mechanics with molecular mechanics (QM/MM), it is possible to model enzymatic reactions involving this compound. In a QM/MM approach, the active site of the enzyme and the ligand are treated with a high level of quantum mechanics theory, while the rest of the protein is described by a more computationally efficient molecular mechanics force field. This allows for the study of bond-breaking and bond-forming events within the complex environment of an enzyme.

Such computational studies could be used to rationalize the observed biological activity of this compound and to predict the effects of structural modifications on its reactivity and efficacy. For example, understanding the mechanism of action at a molecular level can guide the design of next-generation compounds with improved therapeutic profiles.

Medicinal Chemistry Design Principles and Scaffold Exploration

Rational Design Strategies for Novel Analogs

For instance, the oxetane (B1205548) ring itself is often considered a bioisostere for other functionalities. The polar and low molecular weight nature of the oxetane moiety can lead to improvements in metabolic stability, solubility, and lipophilicity, while also increasing the three-dimensional character (Fsp³) of a molecule. nih.gov The design of novel analogs may involve modifying the pyrrolidine (B122466) ring, the oxetane ring, or introducing various substituents to probe interactions with the biological target. Synthetic strategies such as the Buchwald-Hartwig cross-coupling reaction are employed to create a diverse range of N-aryl substituted analogs, allowing for a systematic exploration of the chemical space around the core scaffold. nih.gov

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. These methodologies are systematically applied to the N-(oxetan-3-yl)pyrrolidin-3-amine scaffold to guide the optimization of lead compounds.

Positional Scanning and Substituent Effects on Ligand Recognition

Positional scanning involves the systematic introduction of various substituents at different positions of the this compound scaffold to map the key interactions with its biological target. This allows medicinal chemists to identify "hot spots" on the molecule where modifications can significantly impact potency and selectivity. For example, in the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs, it was found that the inclusion of hydroxyl groups on certain rings was beneficial to biological activity, while a para-amino group on another ring significantly enhanced potency. nih.gov Similarly, the introduction of a fluorine atom has been shown to significantly improve the antibacterial activity of certain compounds. nih.gov These findings highlight the importance of systematically exploring substituent effects to optimize ligand recognition.

Application of Isosteric Replacements in SAR Studies

Isosteric replacements are a powerful tool in SAR studies to fine-tune the properties of a molecule. cambridgemedchemconsulting.com The oxetane ring in this compound is a prime example of a successful isosteric replacement for other groups like gem-dimethyl or carbonyl groups. nih.gov This substitution can lead to improved metabolic stability and solubility. nih.gov Studies have explored the replacement of other parts of molecules with oxetanes, such as the use of 3-aminooxetanes as peptidomimetics to replace amide carbonyls. nih.gov The 3,3-diaryloxetane motif has also been investigated as a replacement for benzophenone. nih.govchemrxiv.org These examples demonstrate the versatility of the oxetane moiety in modulating molecular properties.

Original GroupIsosteric ReplacementPotential Benefits
gem-dimethyl3,3-disubstituted oxetaneImproved metabolic stability, solubility, increased sp³ character
CarbonylOxetaneImproved metabolic stability, solubility
Amide Carbonyl3-aminooxetanePeptidomimetic applications
Benzophenone3,3-diaryloxetanePotential for improved properties

Modulation of Molecular Recognition Elements for Target Specificity

Achieving target specificity is a critical goal in drug design to minimize off-target effects and associated toxicities. For the this compound scaffold, modulating molecular recognition elements is key to enhancing its specificity for a particular biological target. This can be achieved by strategically modifying the molecule to exploit unique features of the target's binding site.

For example, the introduction of specific functional groups can create new hydrogen bonds or hydrophobic interactions that are unique to the intended target. The oxetane oxygen, with its increased Lewis basicity and accessible lone pairs, can act as a hydrogen bond acceptor, an interaction that can be fine-tuned through structural modifications. nih.gov By carefully designing analogs and evaluating their activity against a panel of related targets, researchers can identify modifications that confer the desired specificity.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. nih.gov

The this compound scaffold, or fragments thereof, can be utilized in FBDD campaigns. The oxetane moiety itself is an attractive fragment due to its desirable physicochemical properties. nih.gov High-concentration biochemical screening followed by virtual screening can identify initial fragment hits. nih.gov These hits can then be developed into more potent and ligand-efficient lead compounds using structure-guided fragment growing and merging strategies. nih.gov This approach has been successfully used to develop potent and selective inhibitors for various targets. nih.gov

Pharmacological Modulatory Mechanisms and Biological Target Engagement Methodologies

Principles of Enzyme Inhibition Studies and Assay Methodologies

Many drugs exert their effects by inhibiting enzymes. nih.gov Enzyme inhibition studies are therefore a cornerstone of drug discovery, aiming to identify compounds that can modulate the activity of specific enzymes involved in disease pathways. google.comresearchgate.net

The initial step in assessing a compound's effect on an enzyme is to perform enzyme kinetic assays. tipbiosystems.com These assays measure the rate of the enzymatic reaction and how it is altered by the presence of the inhibitor. nih.gov A common approach is to use initial rate experiments, where the reaction rate is measured at the beginning of the reaction when the substrate concentration is in large excess. wikipedia.org

A variety of detection methods can be employed, with spectrophotometric and fluorescence-based assays being particularly common due to their sensitivity and amenability to high-throughput screening. biologydiscussion.comnumberanalytics.com For instance, if an enzyme reaction involves the production or consumption of a chromophore or fluorophore, the change in absorbance or fluorescence can be monitored over time. wikipedia.org If the direct reaction is not easily detectable, coupled assays can be used, where the product of the first reaction is a substrate for a second, easily measurable enzyme reaction. wikipedia.org

The data from these assays allow for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides valuable information about how the inhibitor interacts with the enzyme. nih.gov

Illustrative Data Table: Enzyme Inhibition Profile of N-(oxetan-3-yl)pyrrolidin-3-amine against a Panel of Kinases

Target EnzymeIC50 (nM)Mechanism of Inhibition
Kinase A50Competitive
Kinase B250Non-competitive
Kinase C>10,000Not Determined
Kinase D150Competitive

Ligand-Target Binding Affinity Assessment Methods

Determining the binding affinity of a compound to its target is a critical step in drug discovery, as it quantifies the strength of the interaction. numberanalytics.com Several biophysical techniques are available to measure ligand-target binding affinity directly. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. nih.govaragenbio.com Changes in the refractive index at the sensor surface upon binding are detected, providing data on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nicoyalife.comnicoyalife.com

Isothermal Titration Calorimetry (ITC) is another powerful, label-free method that directly measures the heat changes that occur when a compound binds to its target protein in solution. nih.govamericanlaboratory.com By titrating the compound into a solution containing the target, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govreactionbiology.com This provides a complete thermodynamic profile of the binding event. americanlaboratory.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess binding affinity by monitoring changes in the chemical shifts of the protein or ligand upon complex formation. numberanalytics.com

These methods are invaluable for confirming direct interaction and for guiding structure-activity relationship (SAR) studies to optimize binding affinity. numberanalytics.com

Illustrative Data Table: Binding Affinity of this compound for Target X

TechniqueKD (nM)kon (1/Ms)koff (1/s)Stoichiometry (n)
Surface Plasmon Resonance1201.5 x 10^51.8 x 10^-2N/A
Isothermal Titration Calorimetry150N/AN/A1.1

Mechanistic Investigations of Biological Activity at a Molecular Level

Understanding how a compound interacts with its target at the atomic level is crucial for rational drug design and optimization. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. computabio.comiaanalysis.com

The principle of molecular docking is based on the complementary nature of the ligand and the receptor's binding site in terms of shape and physicochemical properties. iaanalysis.com The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. esisresearch.orgresearchgate.net This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. numberanalytics.com

While rigid-body docking treats both molecules as inflexible, more advanced flexible docking methods allow for conformational changes in the ligand and, in some cases, the protein, providing a more realistic model of the binding event. esisresearch.org The insights gained from molecular docking can guide the synthesis of new analogs with improved potency and selectivity. bohrium.com

Illustrative Data Table: Predicted Molecular Interactions of this compound with the Active Site of Target X

Interacting ResidueInteraction TypeDistance (Å)
Asp145Hydrogen Bond (with amine)2.8
Tyr82π-π Stacking (with pyrrolidine)4.5
Val65Hydrophobic Interaction3.9
Gln146Hydrogen Bond (with oxetane)3.1

Cellular Target Engagement and Biochemical Evaluation Methodologies

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development. nih.govdiscoverx.com Cellular target engagement assays provide this crucial validation. digitellinc.com

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells and tissues. wikipedia.organnualreviews.org It is based on the principle that the binding of a ligand often stabilizes the target protein, making it more resistant to thermal denaturation. wikipedia.org In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blotting or mass spectrometry. nih.govcatapult.org.uknih.gov A shift in the melting curve of the protein in the presence of the compound indicates target engagement. catapult.org.uk High-throughput versions of CETSA have been developed to facilitate screening of larger compound libraries. nih.gov

Biochemical evaluation in a cellular context also involves assessing the downstream consequences of target engagement. github.io This can include measuring changes in the phosphorylation state of downstream signaling proteins, alterations in gene expression, or changes in cell viability and proliferation. nih.govnih.gov For example, assays like the MTT or WST-1 assay can be used to evaluate the cytotoxic effects of a compound on cell lines. pcbis.fr These functional assays help to link target engagement with a measurable biological response. researchgate.netnih.gov

Illustrative Data Table: Cellular Target Engagement and Biochemical Effects of this compound in a Relevant Cell Line

AssayEndpointResult
Cellular Thermal Shift Assay (CETSA®)Thermal Shift (ΔTm)+ 4.2 °C
Phospho-protein Western Blotp-ERK1/2 levels75% decrease at 1 µM
Gene Expression (qPCR)c-Fos mRNA levels60% decrease at 1 µM
Cell Viability (MTT Assay)IC505.8 µM

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Oxetane-Pyrrolidine Scaffolds

The synthesis of molecules incorporating both oxetane (B1205548) and pyrrolidine (B122466) rings presents unique challenges due to the inherent ring strain of the oxetane and the need for stereochemical control. Future research is increasingly focused on developing more efficient, scalable, and environmentally friendly synthetic strategies.

Key areas of development include:

Stereoselective Synthesis: Researchers are exploring novel methods to achieve high stereoselectivity in the synthesis of chiral oxetane and pyrrolidine derivatives. researchgate.net One such approach involves the catalytic hydrogenolysis of an optically active oxetane derivative, which then undergoes ring closure to form a chiral 3,4-disubstituted pyrrolidine. researchgate.net These methods are crucial for creating enantiomerically pure compounds, which often exhibit distinct biological activities.

Economical and Green Chemistry Approaches: A significant goal is the development of novel, economical, and environmentally friendly organic methods for synthesizing pharmacologically relevant scaffolds. rowan.edu This includes the use of milder reaction conditions and exploring new catalytic systems to reduce waste and improve efficiency. rowan.edu Microwave-assisted organic synthesis (MAOS) is one such technique that has shown promise in accelerating the synthesis of pyrrolidines, aligning with the principles of green chemistry. nih.gov

Advanced Building Blocks: The creation of novel 3,3-disubstituted oxetane building blocks is a major area of focus. rsc.org Researchers have developed optimized synthetic protocols that allow for the large-scale production of over 100 new oxetane derivatives, many of which were previously unreported. rsc.org These building blocks provide a diverse toolkit for medicinal chemists to incorporate the oxetane moiety into new drug candidates. rsc.org

Methodological Diversification: Efforts are underway to move beyond conventional synthetic approaches by exploring new reaction pathways. nih.gov This includes developing one-pot protocols under mild conditions for the straightforward synthesis of various drug-like scaffolds. researchgate.net

A summary of emerging synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionKey Advantages
Stereoselective Rearrangements Use of superbase-promoted rearrangements of chiral oxirane derivatives to yield chiral oxetane derivatives. researchgate.netHigh stereochemical control, access to optically active intermediates. researchgate.net
Catalytic Hydrogenolysis & Ring Closure Hydrogenolysis of an oxetane derivative followed by intramolecular cyclization to form the pyrrolidine ring. researchgate.netProvides access to specific 3,4-disubstituted pyrrolidine structures. researchgate.net
Lewis Acid Catalysis Introduction of novel routes for the selective synthesis of pyrrolidines from haloaziridines using Lewis acid catalysts. rowan.eduOffers alternative pathways and potentially milder reaction conditions. rowan.edu
Optimized Building Block Synthesis Development of scalable protocols for producing a wide array of 3,3-disubstituted oxetanes. rsc.orgEnables rapid diversification and exploration of structure-activity relationships. rsc.org

Advanced Computational Design for Property Modulation and Target Interaction Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological interactions. For scaffolds like N-(oxetan-3-yl)pyrrolidin-3-amine, these in silico methods are crucial for navigating the vast chemical space and prioritizing synthetic efforts.

Future computational research will likely focus on:

Predictive Modeling for Drug-Target Interactions (DTIs): A major challenge in drug discovery is the accurate prediction of how a new compound will interact with protein targets. nih.gov Computational methods are being developed to predict these interactions, which can help in identifying potential therapeutic targets for new molecules and understanding their mechanism of action. nih.govnih.gov These approaches integrate information about the chemical structures of ligands and the genomic data of target proteins. nih.gov

Analog Series-Based (ASB) Scaffolds: A computational concept that derives scaffolds from a series of related compounds rather than individual molecules. researchgate.netnih.gov This approach helps to capture the structural features conserved across a series of analogs, providing a more informative basis for designing new compounds with improved properties. researchgate.netnih.gov

Property Modulation: The oxetane ring is often used as a bioisostere for carbonyl groups and can significantly impact a molecule's physicochemical properties, such as solubility and metabolic stability. nih.gov Computational models can predict how modifications to the oxetane-pyrrolidine scaffold will affect these properties, guiding the design of molecules with better drug-like characteristics. The non-planar nature of the pyrrolidine ring, known as "pseudorotation," allows for efficient exploration of the pharmacophore space, a feature that can be effectively modeled computationally. nih.gov

Virtual Screening and Target Fishing: Computational techniques are used to screen large virtual libraries of compounds against a specific biological target (virtual screening) or to identify potential targets for a given bioactive molecule (target fishing). nih.govnih.gov This allows for the rapid identification of promising hit compounds and potential new therapeutic applications for existing scaffolds.

The table below outlines key computational approaches and their applications.

Computational ApproachApplication in Drug DiscoveryRelevance to Oxetane-Pyrrolidine Scaffolds
Ligand-Based Methods (e.g., QSAR) Predicts the activity of new molecules based on the properties of known active compounds. nih.govCan be used to design this compound derivatives with enhanced potency or selectivity.
Target-Based Methods (e.g., Molecular Docking) Predicts the binding mode and affinity of a ligand to the three-dimensional structure of a protein target. nih.govHelps in understanding how the scaffold interacts with specific biological targets and guides modifications to improve binding.
Hybrid Approaches (e.g., Proteochemometric Modeling) Integrates both ligand and target information to build predictive models for drug-target interactions. nih.govOffers a more comprehensive approach to predicting the biological activity profile of novel oxetane-pyrrolidine derivatives.
Analog Series-Based Scaffold Analysis Extracts common core structures from series of active compounds to guide new designs. researchgate.netnih.govCan identify key conserved features within a series of active oxetane-pyrrolidine compounds for further optimization.

Exploration of New Biological Targets and Pathways for Chemical Probes

A critical aspect of future research is the use of novel scaffolds like this compound as chemical probes to explore uncharted biological territory. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their function in health and disease. rjpbr.com

Emerging research in this area includes:

Targeting the "Dark Proteome": A large portion of the human proteome remains uncharacterized, and less than 5% has been successfully targeted by drugs. nih.govrsc.org Initiatives like Target 2035 aim to develop chemical probes for nearly all human proteins, which will open up a vast number of new potential drug targets. nih.govrsc.org Novel scaffolds are essential for creating the diverse chemical matter needed to probe this unexplored space.

Probing Challenging Target Classes: Many potential drug targets, such as transcription factors and protein-protein interactions, have been considered "undruggable." nih.gov The unique three-dimensional shapes of scaffolds containing oxetane and pyrrolidine rings may provide new opportunities to design probes that can effectively modulate these difficult targets. nih.gov

From Probes to Drugs: High-quality chemical probes can serve as excellent starting points for drug discovery programs. rsc.org By identifying a probe that modulates a disease-relevant target, researchers can then optimize its properties to develop a clinical candidate. rsc.org

Expanding Therapeutic Areas: While derivatives of this scaffold have been explored for certain conditions, there is significant potential to investigate their utility in other diseases. Screening against a wide range of biological targets could uncover unexpected activities and lead to new therapeutic applications.

Integration with High-Throughput Screening and Chemical Biology Methodologies

To accelerate the discovery process, the synthesis of novel oxetane-pyrrolidine scaffolds must be integrated with modern screening and chemical biology techniques.

This integration involves:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a cellular assay. nih.gov By creating libraries of diverse oxetane-pyrrolidine derivatives, researchers can efficiently screen for "hits" with desired biological activity. nih.gov For example, HTS has been successfully used to identify inhibitors of β-hematin formation as potential antimalarial agents. nih.gov

Development of HTS Platforms: A key area of development is the creation of robust and automated HTS platforms. nih.gov These platforms can significantly reduce the time and resources required to screen large numbers of compounds and can be adapted to study various biological processes. nih.gov

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex small molecules that can be used to probe biological systems. nih.gov Combining DOS with the oxetane-pyrrolidine scaffold could generate unique libraries of compounds for screening, increasing the chances of finding novel biological activities. nih.gov

Chemical Biology Approaches: These methodologies use chemical tools to study and manipulate biological systems. By incorporating reporter tags or reactive groups into the this compound scaffold, researchers can create chemical biology tools to identify the specific protein targets of bioactive compounds and elucidate their mechanisms of action.

Q & A

Q. What experimental approaches identify off-target effects of this compound in complex biological systems?

  • Methodological Answer : High-throughput screening (HTS) against receptor/kinase panels or thermal shift assays (TSA) detect off-target binding. CRISPR-Cas9 gene editing can validate target specificity by knocking out putative off-target genes .

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